3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid is a synthetic heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are of interest in medicinal and biological sciences due to their diverse biological activities. [] The presence of the bromine atom at the 3-position and the carboxylic acid group at the 8-position allows for further functionalization and derivatization, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a bromine atom at the 3-position of the imidazo ring and a carboxylic acid functional group at the 8-position. Its molecular formula is , with a molecular weight of approximately 241.04 g/mol. The compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
The compound can be classified under the category of nitrogen-containing heterocycles, specifically imidazopyridines, which are known for their diverse biological activities. It is essential in pharmaceutical research due to its structural features that allow for various modifications, enhancing its pharmacological properties. The source of this compound includes various chemical suppliers and manufacturers that provide it for laboratory use, such as Sigma-Aldrich and ChemicalBook .
The synthesis of 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step organic reactions. One common method includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to yield the desired product with high purity .
The molecular structure of 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid features a fused imidazole and pyridine ring system. The structural representation includes:
The InChI key for this compound is 1S/C8H5BrN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4H,(H,12,13)
.
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action for compounds like 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The imidazopyridine scaffold is known to exhibit various pharmacological effects, including:
Research into specific interactions and binding affinities is ongoing to elucidate the precise mechanisms by which these compounds exert their effects .
The physical properties of 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid include:
Chemical properties include:
These properties are crucial for determining its handling and storage requirements .
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid has several applications in scientific research:
The versatility of this compound makes it a valuable asset in both medicinal chemistry and materials science .
The imidazo[1,2-a]pyridine core represents a quintessential privileged scaffold in modern medicinal chemistry due to its exceptional versatility in drug discovery. This fused 5,6-bicyclic heterocycle provides a robust synthetic platform capable of interacting with diverse biological targets through defined hydrogen bonding networks, π-π stacking interactions, and optimal spatial orientation of substituents. Numerous FDA-approved drugs incorporate this fundamental structure, including the sedative Zolpidem, the anxiolytic Alpidem, the cardiotonic Olprinone, and the gastroprotective agent Zolimidine [1] [7]. The scaffold's broad therapeutic spectrum extends to anticancer, antiviral, antibacterial, antitubercular, and antiparasitic agents, demonstrating remarkable adaptability to various disease targets [1] [5] [7]. Particularly in antitubercular drug discovery, derivatives like the clinical candidate Telacebec (Q203) exemplify the scaffold's capacity to generate nanomolar-potency inhibitors against Mycobacterium tuberculosis through targeting the QcrB subunit of the cytochrome bcc complex [5].
The scaffold's distinct physicochemical profile contributes significantly to its pharmaceutical success. Imidazo[1,2-a]pyridines typically exhibit favorable logP values (1.5-4.0), moderate molecular weights (<400 Da), and sufficient aqueous solubility—properties essential for oral bioavailability. The sp²-hybridized nitrogen atoms within the bicyclic system provide hydrogen bond acceptor sites that enhance target binding affinity and selectivity. Furthermore, the scaffold's inherent metabolic stability allows for rational optimization of pharmacokinetic properties through strategic substitution [1] [7]. The presence of multiple positions for functionalization (C3, C5, C6, C7, C8) enables medicinal chemists to conduct comprehensive structure-activity relationship (SAR) explorations, tailoring compounds for specific target classes while maintaining favorable drug-like characteristics [3] [5].
Table 1: Clinically Utilized Drugs Containing the Imidazo[1,2-a]pyridine Scaffold
Drug Name | Therapeutic Application | Key Structural Features | Clinical Status |
---|---|---|---|
Zolpidem | Insomnia treatment | 2-Methyl-6-methylimidazopyridine | Marketed |
Alpidem | Anxiolytic | 6-Chloro-2-phenylimidazopyridine | Previously Marketed |
Olprinone | Cardiotonic (PDE3 inhibitor) | 6-Methyl-2-oxoimidazopyridine derivative | Marketed (Japan) |
Zolimidine | Gastroprotective | 2-Benzoylimidazopyridine | Marketed |
Telacebec (Q203) | Antitubercular (Phase II) | 3-Cycloalkylmethyl-7-substituted carboxamide | Clinical Development |
Halogen atoms, particularly bromine, serve as versatile pharmacophores in medicinal chemistry. Bromination at the C3 position of imidazo[1,2-a]pyridine imparts distinctive electronic and steric properties that significantly influence bioactivity. The electronegative bromine (Pauling electronegativity: 2.96) creates a region of partial positive charge on adjacent carbon atoms, facilitating dipole-dipole interactions with target proteins. Its substantial atomic radius (1.14 Å) enables effective filling of hydrophobic binding pockets through van der Waals contacts, while simultaneously providing an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations for further derivatization [4] [9]. This strategic positioning is exemplified in compounds like 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid, where the C3 bromine acts as a potential hydrogen bond acceptor while maintaining synthetic versatility [9].
The incorporation of a carboxylic acid moiety at the C8 position introduces critical physicochemical and pharmacological properties. This ionizable functional group (predicted pKa ≈ 4.0-4.5) dramatically enhances aqueous solubility through salt formation while providing a strong hydrogen-bonding anchor point for target engagement. The carboxylic acid group enables the formation of key ionic interactions with basic amino acid residues (lysine, arginine, histidine) within enzyme binding sites, contributing significantly to binding affinity and selectivity. Furthermore, this functionality serves as a convenient handle for amide bond formation or esterification, facilitating rapid generation of derivative libraries for SAR studies. In the context of imidazo[1,2-a]pyridine medicinal chemistry, carboxylic acid functionalization has yielded compounds with enhanced antimycobacterial activity, particularly against drug-resistant tuberculosis strains [4] [6].
Table 2: Functional Group Contributions in 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid
Functional Group | Position | Key Contributions |
---|---|---|
Bromine atom | C3 | Synthetic handle for cross-coupling; hydrophobic pocket binding; electronic effects |
Carboxylic acid | C8 | Target binding through H-bonding/ionic interactions; enhanced solubility; salt formation |
Imidazo[1,2-a]pyridine core | N/A | Privileged scaffold with inherent bioactivity; π-π stacking capability; H-bond acceptor |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1